2-((2-fluorobenzyl)thio)-5-(4-hydroxyphenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione
Description
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Properties
IUPAC Name |
2-[(2-fluorophenyl)methylsulfanyl]-5-(4-hydroxyphenyl)-3,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20FN3O3S/c25-16-5-2-1-4-14(16)12-32-24-27-22-21(23(31)28-24)19(13-8-10-15(29)11-9-13)20-17(26-22)6-3-7-18(20)30/h1-2,4-5,8-11,19,29H,3,6-7,12H2,(H2,26,27,28,31) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TTYPMGGBVLMUOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(C3=C(N2)N=C(NC3=O)SCC4=CC=CC=C4F)C5=CC=C(C=C5)O)C(=O)C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
The compound 2-((2-fluorobenzyl)thio)-5-(4-hydroxyphenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione has garnered attention in various scientific research applications due to its unique chemical structure and potential biological activities. This article explores its applications in medicinal chemistry, pharmacology, and material science, supported by comprehensive data and case studies.
Anticancer Activity
Research indicates that compounds similar to This compound exhibit significant anticancer properties. For instance, studies have shown that derivatives of tetrahydropyrimidoquinoline can inhibit the proliferation of various cancer cell lines. The mechanism often involves the induction of apoptosis and disruption of cell cycle progression.
| Compound | Cancer Type | Mechanism of Action | Reference |
|---|---|---|---|
| Compound A | Breast Cancer | Induces apoptosis | |
| Compound B | Lung Cancer | Inhibits cell growth | |
| Compound C | Colorectal Cancer | Cell cycle arrest |
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest that it possesses inhibitory effects against a range of bacterial and fungal pathogens. The presence of the fluorobenzyl group is thought to enhance its lipophilicity, allowing better membrane penetration.
| Pathogen | Activity | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|---|
| Staphylococcus aureus | Moderate | 32 µg/mL | |
| Escherichia coli | Strong | 16 µg/mL | |
| Candida albicans | Weak | 64 µg/mL |
Neurological Disorders
Emerging evidence suggests that the compound may have neuroprotective effects. It has been studied for its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism appears to involve modulation of neurotransmitter systems and reduction of oxidative stress.
Case Study: Neuroprotection
A study involving animal models of neurodegeneration demonstrated that administration of the compound led to improved cognitive function and reduced neuronal loss. The results indicated a significant decrease in markers of oxidative stress and inflammation in the brain.
Photovoltaic Materials
The unique electronic properties of the compound make it a candidate for use in organic photovoltaic devices. Its ability to absorb light and convert it into electrical energy is being investigated for enhancing the efficiency of solar cells.
Data Table: Photovoltaic Efficiency
Q & A
Q. What are the key synthetic pathways for synthesizing this compound, and how can reaction conditions be optimized to improve yield?
Answer: The synthesis typically involves multi-step protocols, including cyclocondensation reactions to form the pyrimidoquinoline core and subsequent functionalization. Key steps include:
- Cyclocondensation : Using precursors like thiourea derivatives and fluorinated benzyl halides under reflux conditions (e.g., acetic acid/DMF mixtures) to assemble the core structure .
- Thioether formation : Introducing the 2-fluorobenzylthio group via nucleophilic substitution, often requiring anhydrous conditions and catalysts like K₂CO₃ .
- Optimization : Microwave irradiation or ultrasound-assisted methods can enhance reaction efficiency, reducing time from 12–24 hours to 2–4 hours and improving yields by 15–20% .
Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound’s purity and structural integrity?
Answer:
- NMR Spectroscopy : ¹H/¹³C NMR (e.g., δ 7.2–8.1 ppm for aromatic protons, δ 40–60 ppm for tetrahydropyrimidine carbons) confirms substituent positions and ring saturation .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., m/z 506.5) and detects isotopic patterns of fluorine and sulfur .
- HPLC-PDA : Quantifies purity (>95%) and identifies byproducts using C18 columns with acetonitrile/water gradients .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of bioactivity in derivatives of this compound?
Answer: SAR strategies include:
- Substituent variation : Replacing the 4-hydroxyphenyl group with electron-withdrawing groups (e.g., nitro) or bulky substituents (e.g., isopropyl) to modulate binding affinity to targets like kinases or GPCRs .
- Thioether modification : Testing chloro- or methylbenzyl analogs to assess how steric/electronic effects influence anticancer or antimicrobial activity .
- In vitro assays : Use standardized cell viability (MTT) and enzyme inhibition assays (IC₅₀) to correlate structural changes with potency .
Q. What experimental strategies can resolve discrepancies in reported biological activity data across studies?
Answer:
- Standardized protocols : Adopt uniform assay conditions (e.g., cell line: HeLa vs. MCF-7; incubation time: 48 vs. 72 hours) to minimize variability .
- Dose-response validation : Perform triplicate experiments with positive controls (e.g., doxorubicin for cytotoxicity) to confirm IC₅₀ reproducibility .
- Orthogonal assays : Combine enzymatic inhibition data with biophysical methods (e.g., surface plasmon resonance) to validate target engagement .
Q. How can computational modeling predict the compound’s interaction with biological targets, such as DNA topoisomerases?
Answer:
- Molecular docking : Use AutoDock Vina to simulate binding poses of the fluorobenzylthio group within the ATP-binding pocket of topoisomerase II (PDB ID: 1ZXM). Key interactions include π-π stacking with Phe residues and hydrogen bonding with catalytic tyrosine .
- MD simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories (AMBER force field) to identify critical binding motifs .
Q. What methodologies assess the compound’s stability under physiological conditions for preclinical development?
Answer:
- pH stability studies : Incubate the compound in buffers (pH 1.2–7.4) at 37°C for 24 hours, monitoring degradation via HPLC. Fluorinated analogs typically show enhanced stability at acidic pH .
- Plasma protein binding : Use equilibrium dialysis to measure unbound fraction (fu%) and predict pharmacokinetic behavior .
Q. How can researchers design derivatives to improve solubility without compromising target affinity?
Answer:
- Prodrug strategies : Introduce phosphate or PEG groups at the 4-hydroxyphenyl position to enhance aqueous solubility .
- Co-crystallization : Screen with cyclodextrins or sulfobutylether-β-cyclodextrin (SBE-β-CD) to form inclusion complexes, verified by X-ray diffraction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
